Cas no 56299-47-9 (Benzenamine, 4-chloro-2-[(2-chlorophenyl)methyl]-)
56299-47-9 structure
Product Name:Benzenamine, 4-chloro-2-[(2-chlorophenyl)methyl]-
CAS No:56299-47-9
MF:C13H11Cl2N
MW:252.139141321182
CID:1598388
PubChem ID:14357874
Update Time:2025-04-21
Benzenamine, 4-chloro-2-[(2-chlorophenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-chloro-2-[(2-chlorophenyl)methyl]-
- 4-chloro-2-[(2-chlorophenyl)methyl]aniline
- 56299-47-9
- NLYWPPDPZODCIP-UHFFFAOYSA-N
- 2-(o-chlorobenzyl)-4-chloroaniline
- DTXSID60559307
- [4-chloro-2-(2-chlorobenzyl)phenyl]amine
- DB-153689
- SCHEMBL3251975
- 4-Chloro-2-(2-chlorobenzyl)aniline
- 2-(0-chlorobenzyl)-4-chloroaniline
-
- Inchi: 1S/C13H11Cl2N/c14-11-5-6-13(16)10(8-11)7-9-3-1-2-4-12(9)15/h1-6,8H,7,16H2
- InChI Key: NLYWPPDPZODCIP-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CC1C=C(C=CC=1N)Cl
Computed Properties
- Exact Mass: 251.02703
- Monoisotopic Mass: 251.0268547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
Benzenamine, 4-chloro-2-[(2-chlorophenyl)methyl]- Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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